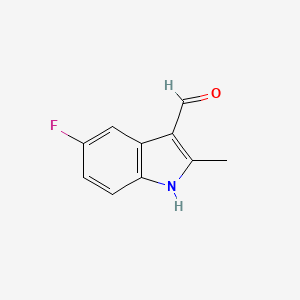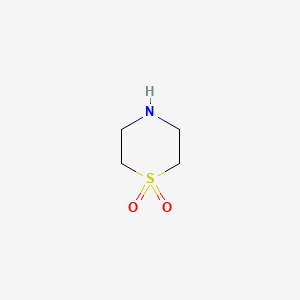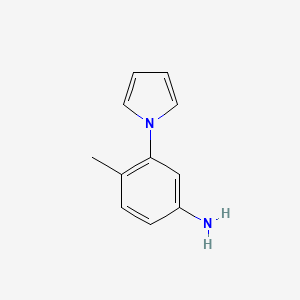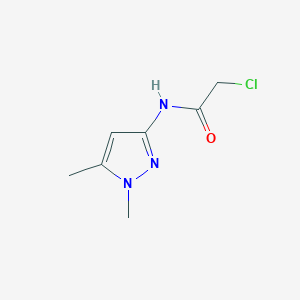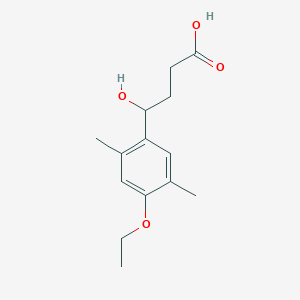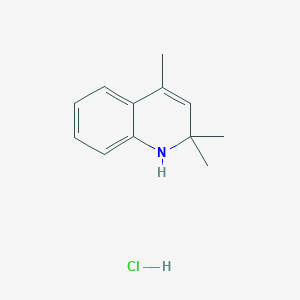
2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride
説明
2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride (TMQHCl) is a quinoline derivative that has a wide range of applications in the scientific research field. This compound has been used as a reagent, catalyst, and solvent in a variety of laboratory experiments. TMQHCl has also been used as a fluorescent marker for the detection and identification of proteins, metabolites, and other biomolecules. In addition, TMQHCl has been used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of certain drugs.
科学的研究の応用
Synthesis Techniques
2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride and its derivatives are synthesized using various methods, each tailored to optimize yields and minimize the formation of side products. For example, the Stolle reaction has been employed for the synthesis of pyrrolo[3,2,1-ij]quinoline-1,2-diones, revealing that carrying out the reaction in different solvents like methylene chloride, carbon tetrachloride, and toluene can significantly affect the reaction times and yields. The reaction conditions were meticulously optimized to avoid the hydrolysis of methoxy and benzyloxy groups, preserving the structure of the synthesized compounds (Lescheva et al., 2014).
Chemical Reactions
The photoinduced addition of water and methanol to the double bond of 2,2,4-trimethyl-1,2-dihydroquinoline has been explored, providing insights into the kinetics and mechanisms of the reaction. The study identified the formation of Markovnikov adducts and proposed a general reaction scheme based on time-resolved experiments and quantum yield measurements. The study's findings offer a deep understanding of the reaction pathways and the influence of substituents on the reaction rates and products (Nekipelova et al., 2002).
Agricultural and Growth-Stimulant Applications
Growth and Yield Stimulants for Agricultural Crops
A study on the effects of synthesized organic compounds, including derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline, on agricultural crops revealed that certain compounds can significantly increase seed germination, vegetative mass, and yield of crops like Solanum melongena (common eggplant). The study highlighted the potential of these compounds as growth stimulants, enhancing the productivity and adaptive potential of the crops (Vostrikova et al., 2021).
Growth Stimulators for Woody Plants
Similarly, the impact of these compounds on the growth of ornamental woody plants was assessed, with findings indicating that specific concentrations of dihydro- and tetrahydroquinolines effectively increase the height of seedlings for plants like Rhododendron ledebourii and Rhododendron smirnowii. The study suggests the use of these compounds as efficient growth stimulators for woody plants, contributing to the field of horticulture and ornamental gardening (Vostrikova et al., 2020).
Safety and Hazards
作用機序
Target of Action
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a compound with significant pharmacological importance . It is known to have a wide array of properties including antibacterial, antidiabetic, antimalarial, and anti-inflammatory . It also acts as a lipid peroxidation inhibitor . .
Mode of Action
It is known that tmq and its derivatives function as powerful antioxidants , suggesting that they may interact with reactive oxygen species (ROS) and other free radicals in the body, neutralizing them and preventing oxidative damage.
Result of Action
TMQ is known to have significant antioxidant activity . It is used in the rubber industry as an effective industrial antioxidant . In the context of biological systems, antioxidants like TMQ can help protect cells from damage caused by harmful free radicals and reactive oxygen species.
Action Environment
The action of TMQ can be influenced by various environmental factors. For instance, in the rubber industry, TMQ is used as an antioxidant in styrene-butadiene rubber composites . The antioxidant activity of TMQ and its derivatives can be compared under different conditions, such as thermo-oxidative aging . .
生化学分析
Biochemical Properties
It is known that this compound plays a role in various biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride vary with different dosages in animal models
Metabolic Pathways
It is known to interact with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2,2,4-trimethyl-1H-quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h4-8,13H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJJOLKDAUTQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC=CC=C12)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424938 | |
| Record name | 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34333-31-8 | |
| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34333-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the applications of 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride outside of its potential medicinal uses?
A1: this compound, a quaternary ammonium compound, has been investigated for its use as a coagulant in the production of butadiene-styrene rubber latices []. This application leverages its ability to interact with and destabilize the latex particles, leading to coagulation.
Q2: Are there any studies exploring the structure-activity relationship of this compound and its analogues?
A2: While the provided abstracts don't offer details about the structure-activity relationship of this compound itself, one study focuses on developing EQ-6, a novel analogue of Ethoxyquin []. Although the specific structure of EQ-6 is not disclosed, this research suggests ongoing efforts to understand how modifications to similar chemical structures can impact their activity and potentially lead to improved therapeutic candidates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









